molecular formula C22H22N2O4 B4355719 N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-3-(4-isopropylphenyl)propanamide

N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-3-(4-isopropylphenyl)propanamide

Cat. No.: B4355719
M. Wt: 378.4 g/mol
InChI Key: YWYBWHSSHIEANW-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-3-(4-isopropylphenyl)propanamide is a synthetic compound that has garnered interest in the scientific community due to its unique structural features and potential applications. The compound contains a benzodioxole moiety, an isoxazole ring, and an isopropylphenyl group, which contribute to its diverse chemical properties and biological activities.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-3-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-14(2)16-6-3-15(4-7-16)5-10-21(25)23-22-12-18(24-28-22)17-8-9-19-20(11-17)27-13-26-19/h3-4,6-9,11-12,14H,5,10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYBWHSSHIEANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)NC2=CC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-3-(4-isopropylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Construction of the Isoxazole Ring: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The benzodioxole and isoxazole intermediates are then coupled with the isopropylphenyl group through a series of reactions, such as Suzuki or Heck coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-3-(4-isopropylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the isoxazole ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-3-(4-isopropylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-3-(4-isopropylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-3-(4-isopropylphenyl)propanamide is unique due to the combination of its benzodioxole, isoxazole, and isopropylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-3-(4-isopropylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-3-(4-isopropylphenyl)propanamide

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